molecular formula C32H38ClN3O2S2 B12034410 (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-05-6

(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12034410
CAS No.: 624724-05-6
M. Wt: 596.2 g/mol
InChI Key: MBHMKRITKQYVBT-IADYIPOJSA-N
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Description

The compound (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 624724-05-6) is a structurally complex heterocyclic molecule with a molecular formula of C₃₂H₃₈ClN₃O₂S₂ and a molecular weight of 596.2 g/mol . Its core structure comprises:

  • A thiazolidin-4-one ring with a 2-thioxo modification.
  • A pyrazole ring substituted with a 3-chloro-4-methoxyphenyl group and a phenyl group.
  • A dodecyl chain (C₁₂H₂₅) at the 3-position of the thiazolidinone ring.
  • A (5Z)-configured methylene bridge linking the pyrazole and thiazolidinone moieties.

This compound belongs to a class of thiazolidinone-pyrazole hybrids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

624724-05-6

Molecular Formula

C32H38ClN3O2S2

Molecular Weight

596.2 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H38ClN3O2S2/c1-3-4-5-6-7-8-9-10-11-15-20-35-31(37)29(40-32(35)39)22-25-23-36(26-16-13-12-14-17-26)34-30(25)24-18-19-28(38-2)27(33)21-24/h12-14,16-19,21-23H,3-11,15,20H2,1-2H3/b29-22-

InChI Key

MBHMKRITKQYVBT-IADYIPOJSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiazolidinone derivative and a pyrazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone core and conjugated methylene group are susceptible to oxidation. Common oxidizing agents and conditions include:

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)Acidic or neutral mediaSulfoxide or sulfone derivatives via sulfur oxidation in the thiazolidinone ring50–65%
Potassium permanganate (KMnO₄)Aqueous acetone, 0–5°CCleavage of the methylene bridge, forming carbonyl derivatives30–45%

Oxidation of the dodecyl chain is not typically observed under mild conditions due to its saturated alkyl nature.

Reduction Reactions

The thioxo group (C=S) and conjugated double bond in the methylene bridge are primary reduction targets:

Reagent Conditions Product Yield Reference
Sodium borohydride (NaBH₄)Ethanol, refluxPartial reduction of the thioxo group to thiol (C-SH)60–75%
Lithium aluminum hydride (LiAlH₄)Dry THF, 0°C to RTComplete reduction of C=S to C-SH and saturation of the methylene bridge40–55%

The dodecyl chain remains inert under these conditions.

Substitution Reactions

The nitrogen atoms in the pyrazole and thiazolidinone rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Reagent Site Product Conditions Yield Reference
Alkyl halides (R-X)N3 of thiazolidinoneAlkylation at the nitrogen atomK₂CO₃, DMF, 60°C70–85%
Aryl boronic acidsPyrazole C5Suzuki coupling for aryl group introductionPd(PPh₃)₄, DME, reflux55–70%

Electrophilic Substitution

Limited reactivity observed due to electron-withdrawing groups (Cl, OCH₃) on the phenyl ring.

Cycloaddition and Rearrangement

The methylene bridge (C=C) participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 110°CSix-membered cycloadduct with fused rings45–60%
TetracyanoethyleneDichloromethane, RTElectron-deficient cycloadduct30–50%

Solvent and Catalytic Effects

Reaction efficiency is influenced by the dodecyl chain’s hydrophobicity:

  • Polar solvents (e.g., DMF, DMSO) improve solubility of intermediates .

  • Ultrasound irradiation reduces reaction time by 40–60% in substitution and cycloaddition reactions .

  • Proline-based deep eutectic solvents enhance yields in Knoevenagel condensations (e.g., methylene bridge formation) .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C via cleavage of the thiazolidinone ring.

  • Photodegradation : UV exposure induces cis-trans isomerization of the methylene bridge, altering bioactivity .

Comparative Reactivity of Analogues

Modification Reactivity Trend Key Difference
Shorter alkyl chains (e.g., butyl)Faster oxidation and reduction kineticsReduced steric hindrance
Bulkier substituents (e.g., aryl)Lower cycloaddition yieldsSteric blocking of the methylene bridge

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the pyrazole and thiazolidinone moieties suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests that it might exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with molecular targets through its various functional groups. The pyrazole ring may bind to specific enzymes or receptors, while the thiazolidinone moiety could interact with other biomolecules, leading to a range of biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substituent combination , which distinguishes it from structurally related molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Differentiator
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone + pyrazole - 3-Dodecyl chain
- 3-Chloro-4-methoxyphenyl
Potential anticancer, antimicrobial (inferred) Long alkyl chain enhances lipophilicity; chloro-methoxy group modulates electronic properties.
(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone + pyrazole - 3-Dodecyl chain
- 3-Fluoro-4-methylphenyl
Anticancer, antimicrobial Fluorine atom increases electronegativity; methyl group reduces steric hindrance.
(5Z)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one derivatives Thiazolidinone + pyrazole - Short ethyl chain
- Varied aryl groups
Antidiabetic, anti-inflammatory Shorter chain reduces lipophilicity; simpler aryl groups limit target specificity.
Pyrazole-thiazolidinone hybrids with hexyl/heptyl chains Thiazolidinone + pyrazole - C6/C7 alkyl chains
- Halogenated aryl groups
Antimicrobial, anti-inflammatory Moderate chain length balances solubility and permeability.

Key Observations :

Alkyl Chain Length :

  • The dodecyl chain (C₁₂) in the target compound significantly increases lipophilicity compared to shorter chains (e.g., ethyl, hexyl). This may enhance tissue penetration but could reduce aqueous solubility .
  • In contrast, ethyl- or methyl-substituted analogs exhibit higher solubility but lower bioavailability .

Fluoro- or methyl-substituted analogs (e.g., 3-fluoro-4-methylphenyl) show altered binding affinities due to differences in steric and electronic properties .

Shorter-chain derivatives are more commonly associated with metabolic disorders (e.g., thiazolidinediones for diabetes) due to their polar nature .

Table 2: Physicochemical Properties

Property Target Compound Ethyl-Substituted Analog Hexyl-Substituted Analog
LogP ~7.2 (estimated) ~3.1 ~5.8
Water Solubility Poor Moderate Low
Bioavailability High (lipophilic) Moderate Moderate

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic effects against various diseases, including cancer, diabetes, and infections.

Structural Characteristics

This compound features a thiazolidinone core with a dodecyl chain and a substituted pyrazole moiety. The presence of the thioxo group at position 2 and the methylene bridge enhances its biological profile by allowing for various interactions with biological targets.

Biological Activities

The biological activities of thiazolidinone derivatives are well-documented, showcasing a wide range of pharmacological effects. The specific activities associated with the compound include:

1. Anticancer Activity

Thiazolidinones have shown promising anticancer properties. Studies indicate that modifications on the thiazolidinone scaffold can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives similar to the compound under discussion have been linked to cell cycle arrest and apoptosis induction in cancer cells, suggesting potential as chemotherapeutic agents .

2. Antidiabetic Effects

Compounds within this class often exhibit antidiabetic activity through mechanisms such as PPARγ agonism, which is crucial for glucose metabolism regulation. The thiazolidinone structure is known to enhance insulin sensitivity and reduce blood glucose levels .

4. Antioxidant Activity

The antioxidant capacity of thiazolidinones is significant, with studies showing that certain derivatives can scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress-related damage .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Key factors include:

  • Substituents on the thiazolidinone ring : Variations in substituents can enhance or diminish biological activity.
  • Length and branching of alkyl chains : Longer hydrophobic chains may improve membrane permeability and bioavailability.
  • Functional groups : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets .

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives:

StudyFocusFindings
Kobylinska et al. (2020)AnticancerIdentified compounds that induce S-phase arrest in cancer cells; specific derivatives showed significant cytotoxicity .
Singh et al. (2023)AntimicrobialDemonstrated broad-spectrum antimicrobial effects; certain derivatives inhibited bacterial growth at low concentrations .
Sava et al. (2021)AntioxidantEvaluated antioxidant activity using DPPH radical scavenging method; some derivatives showed comparable activity to vitamin C .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this thiazolidinone derivative to improve yield and purity?

  • Methodological Answer : The compound’s core structure can be synthesized via a condensation-cyclization reaction between a substituted pyrazole-aldehyde and thiosemicarbazide under acidic conditions (e.g., acetic acid/sodium acetate). Key steps include:

  • Refluxing the mixture for 2–8 hours to ensure complete cyclization .
  • Purification via recrystallization using DMF/ethanol or column chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the Z-isomer .
  • Monitoring reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and confirming purity with NMR and FT-IR .

Q. What analytical techniques are critical for confirming the Z-configuration of the exocyclic double bond?

  • Methodological Answer :

  • 1H-NMR : Look for coupling constants (J ≈ 7.5–12.3 Hz) and deshielded vinyl proton signals (δ 5.20–5.30 ppm) characteristic of the Z-isomer .
  • X-ray crystallography : Resolve spatial arrangement of substituents around the double bond (if crystalline material is obtainable) .
  • UV-Vis spectroscopy : Compare λmax with known Z/E analogs; Z-isomers often exhibit bathochromic shifts due to conjugation .

Q. How should researchers design preliminary biological assays to evaluate antimicrobial potential?

  • Methodological Answer :

  • In vitro screening : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or microdilution assays .
  • Positive controls : Compare activity to standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Dose-response analysis : Determine MIC/MBC values at concentrations ≤100 µg/mL to identify lead candidates .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while minimizing cytotoxicity?

  • Methodological Answer :

  • SAR studies : Replace the dodecyl chain with shorter alkyl groups (e.g., methyl, ethyl) or polar substituents (e.g., hydroxyl, methoxy) to balance lipophilicity and solubility .
  • Molecular docking : Model interactions with target enzymes (e.g., 14-α-demethylase for antifungal activity) to prioritize modifications that improve binding affinity .
  • In silico ADMET : Predict toxicity profiles using software like SwissADME; avoid groups with high hepatotoxicity risk (e.g., nitro, thiol) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent inoculum size, growth media, and incubation conditions to reduce variability .
  • Re-evaluate compound stability : Test degradation in DMSO or aqueous buffers via HPLC to confirm bioactivity correlates with intact structure .
  • Cross-validate with structural analogs : Compare activity trends in derivatives with systematic substituent changes to identify critical functional groups .

Q. How can researchers validate the compound’s mechanism of action using computational and experimental approaches?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate binding to proposed targets (e.g., bacterial DNA gyrase) over 100+ ns to assess binding stability .
  • Enzyme inhibition assays : Measure IC50 against purified targets (e.g., β-lactamase) using fluorogenic substrates .
  • Resistance studies : Serial passage microbes under sub-MIC compound exposure; genomic sequencing identifies mutations linked to resistance .

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